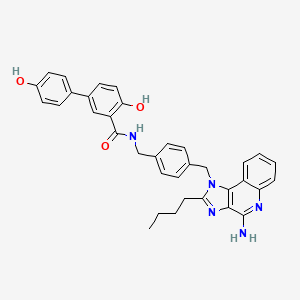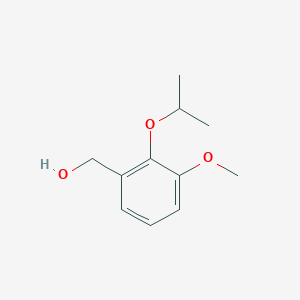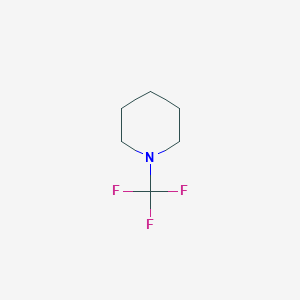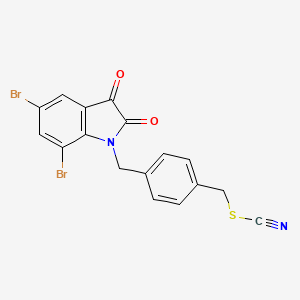
5,7-Dibromo-1-(4-(thiocyanatomethyl)benzyl)indoline-2,3-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5,7-Dibromo-1-(4-(thiocyanatomethyl)benzyl)indoline-2,3-dione typically involves multiple steps:
Bromination: The indoline-2,3-dione core is brominated at the 5 and 7 positions using bromine or a brominating agent such as N-bromosuccinimide (NBS) under controlled conditions.
Thiocyanation: The thiocyanatomethyl group is introduced by reacting the brominated indoline-2,3-dione with a thiocyanating agent, such as ammonium thiocyanate, in the presence of a suitable catalyst.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This includes the use of continuous flow reactors, advanced purification techniques, and process automation to ensure consistent quality and scalability.
化学反应分析
Types of Reactions
5,7-Dibromo-1-(4-(thiocyanatomethyl)benzyl)indoline-2,3-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced indoline derivatives.
Substitution: The bromine atoms and thiocyanatomethyl group can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like sodium methoxide (NaOMe) or sodium ethoxide (NaOEt) can be used for nucleophilic substitution, while electrophilic substitution may involve reagents like sulfuric acid (H2SO4) or nitric acid (HNO3).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce various reduced indoline derivatives.
科学研究应用
5,7-Dibromo-1-(4-(thiocyanatomethyl)benzyl)indoline-2,3-dione has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: It is used in the development of new materials, dyes, and pigments due to its unique chemical properties.
作用机制
The mechanism of action of 5,7-Dibromo-1-(4-(thiocyanatomethyl)benzyl)indoline-2,3-dione involves its interaction with specific molecular targets and pathways. The bromine atoms and thiocyanatomethyl group enhance its ability to interact with biological macromolecules, leading to various biological effects. For example, it may inhibit specific enzymes or interfere with cellular signaling pathways, resulting in its observed biological activities.
相似化合物的比较
Similar Compounds
5,7-Dibromo-1-(naphthalen-1-yl methyl)indoline-2,3-dione: This compound also contains bromine atoms and an indoline-2,3-dione core but has a naphthalen-1-yl methyl group instead of a thiocyanatomethyl group.
Indirubin derivatives: These compounds share the indoline-2,3-dione core and exhibit similar biological activities, such as anticancer properties.
Uniqueness
5,7-Dibromo-1-(4-(thiocyanatomethyl)benzyl)indoline-2,3-dione is unique due to the presence of the thiocyanatomethyl group, which imparts distinct chemical reactivity and biological properties. This makes it a valuable compound for research and potential therapeutic applications.
属性
分子式 |
C17H10Br2N2O2S |
|---|---|
分子量 |
466.1 g/mol |
IUPAC 名称 |
[4-[(5,7-dibromo-2,3-dioxoindol-1-yl)methyl]phenyl]methyl thiocyanate |
InChI |
InChI=1S/C17H10Br2N2O2S/c18-12-5-13-15(14(19)6-12)21(17(23)16(13)22)7-10-1-3-11(4-2-10)8-24-9-20/h1-6H,7-8H2 |
InChI 键 |
LRFRSKDYIFHZQL-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=CC=C1CN2C3=C(C=C(C=C3Br)Br)C(=O)C2=O)CSC#N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


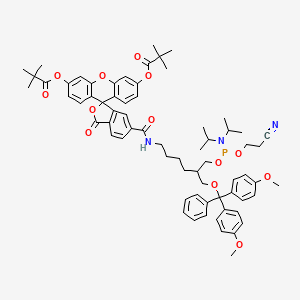
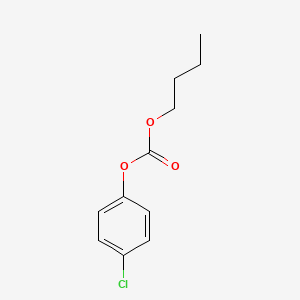
![5-{[3-(4-Fluorophenyl)pyrazol-4-yl]methylene}-2-imino-3-(1,3-thiazol-2-yl)-1,3-thiazolidin-4-one](/img/structure/B14757883.png)

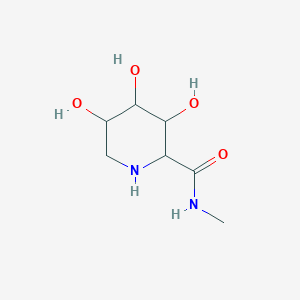
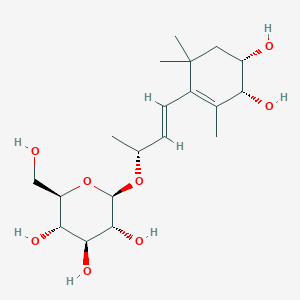
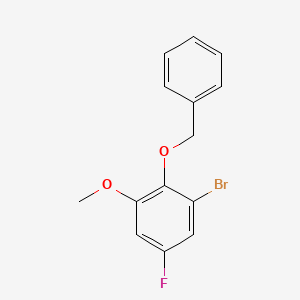
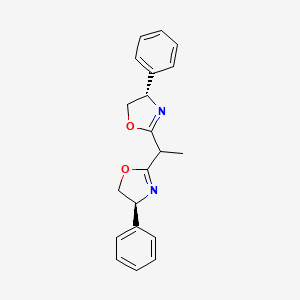
![(S)-Cyclooct-4-en-1-yl (13-oxo-17-((3aS,4S,6aR)-2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)-3,6,9-trioxa-12-azaheptadecyl)carbamate](/img/structure/B14757927.png)
